![molecular formula C18H21N3O3 B5707261 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine](/img/structure/B5707261.png)
1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine
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Overview
Description
1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as DPI, is a chemical compound that has been extensively researched for its potential applications in various fields of science. DPI is a piperazine derivative that has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). This activation leads to the expression of genes involved in various biological processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has also been found to exhibit anti-anxiety effects, making it a potential treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is its high purity and stability, making it a reliable compound for scientific research. Additionally, 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is readily available and can be synthesized in large quantities, making it a cost-effective compound for lab experiments. However, one of the limitations of 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine. One potential direction is to further investigate its antitumor activity and potential as a cancer therapy. Additionally, research could focus on the development of 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine analogs with improved solubility and potency. Furthermore, research could explore the potential of 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine as a treatment for neurodegenerative diseases and anxiety disorders. Overall, 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is a promising compound with a wide range of potential applications in various fields of science.
Synthesis Methods
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 2,3-dimethoxybenzoyl chloride with 2-pyridylpiperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine. The synthesis of 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Scientific Research Applications
1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has been found to exhibit antitumor activity in a variety of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, 1-(2,3-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has been found to possess anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases and pain management.
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-7-5-6-14(17(15)24-2)18(22)21-12-10-20(11-13-21)16-8-3-4-9-19-16/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKFYQCVPXXVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625099 |
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